Methyl 2-amino-2-(pyridin-4-yl)acetate
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Overview
Description
Methyl 2-amino-2-(pyridin-4-yl)acetate is an organic compound that features a pyridine ring substituted with an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 2-amino-2-(pyridin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- Ethyl 2-(pyridin-3-yl)acetate
- 2-(Pyridin-4-yl)acetic acid hydrochloride
Uniqueness
Methyl 2-amino-2-(pyridin-4-yl)acetate is unique due to the presence of both an amino group and a methyl ester group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields .
Biological Activity
Methyl 2-amino-2-(pyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a derivative of pyridine, which is known for its diverse biological properties. The presence of the amino group and the pyridine ring suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.
Antimicrobial Activity
Research indicates that compounds with a pyridine structure often exhibit significant antimicrobial properties. For instance, similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | TBD | S. aureus, E. coli |
4-methyl-pyridin-2-amine | 0.0039 - 0.025 | S. aureus, E. coli |
Other Pyridine Derivatives | Varies | Various bacterial strains |
Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds against pathogens like Staphylococcus aureus and Escherichia coli . The precise MIC for this compound remains to be determined.
Anti-inflammatory Effects
Pyridine derivatives are also noted for their anti-inflammatory properties. For example, compounds interacting with γ-aminobutyric acid (GABA) receptors may modulate neurotransmission pathways, potentially leading to reduced inflammation in the nervous system .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Interaction : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Cell Signaling Modulation : It could affect cellular signaling pathways that regulate gene expression and metabolic processes .
Case Studies
A notable study on related pyridine derivatives demonstrated their efficacy as antimicrobial agents in vivo. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, related compounds often exhibit favorable lipophilicity, allowing them to penetrate cellular membranes efficiently . Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,9H2,1H3 |
InChI Key |
MUTQTHFYLLEJCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)N |
Origin of Product |
United States |
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